molecular formula C17H16Cl2N4O2 B3036056 1-(2,4-dichloro-5-isopropoxyphenyl)-5-(3-methoxyphenyl)-1H-1,2,3,4-tetraazole CAS No. 338961-46-9

1-(2,4-dichloro-5-isopropoxyphenyl)-5-(3-methoxyphenyl)-1H-1,2,3,4-tetraazole

Cat. No.: B3036056
CAS No.: 338961-46-9
M. Wt: 379.2 g/mol
InChI Key: MAESOLGCJQUYAT-UHFFFAOYSA-N
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Description

1-(2,4-Dichloro-5-isopropoxyphenyl)-5-(3-methoxyphenyl)-1H-1,2,3,4-tetrazole is a substituted tetrazole derivative featuring a 1,2,3,4-tetrazole core with two distinct aromatic substituents. The 1-position of the tetrazole ring is substituted with a 2,4-dichloro-5-isopropoxyphenyl group, while the 5-position bears a 3-methoxyphenyl moiety. This compound belongs to a class of heterocyclic molecules known for their diverse biological activities, including antimicrobial, antifungal, and pesticidal properties . The dichloro and methoxy substituents on the aryl groups are critical for modulating electronic and steric effects, which influence reactivity, stability, and intermolecular interactions in crystalline or solution phases .

Properties

IUPAC Name

1-(2,4-dichloro-5-propan-2-yloxyphenyl)-5-(3-methoxyphenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N4O2/c1-10(2)25-16-9-15(13(18)8-14(16)19)23-17(20-21-22-23)11-5-4-6-12(7-11)24-3/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAESOLGCJQUYAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C(=C1)N2C(=NN=N2)C3=CC(=CC=C3)OC)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dichloro-5-isopropoxyphenyl)-5-(3-methoxyphenyl)-1H-1,2,3,4-tetraazole typically involves the following steps:

    Formation of the Tetrazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: Introduction of the 2,4-dichloro-5-isopropoxyphenyl and 3-methoxyphenyl groups can be done via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dichloro-5-isopropoxyphenyl)-5-(3-methoxyphenyl)-1H-1,2,3,4-tetraazole can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides under oxidative conditions.

    Reduction: Reduction to amines or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents like ethanol, methanol, or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce amines.

Scientific Research Applications

Medicinal Chemistry

1-(2,4-Dichloro-5-isopropoxyphenyl)-5-(3-methoxyphenyl)-1H-1,2,3,4-tetraazole has shown potential as a building block in drug development. Its structural features allow for modification that can lead to the synthesis of novel therapeutic agents. Research indicates that compounds with tetrazole rings often exhibit biological activity due to their ability to interact with various biological targets such as enzymes and receptors.

Case Study : In a study exploring the anti-inflammatory properties of tetrazole derivatives, it was found that modifications on the phenyl groups significantly affected the compound's efficacy against pro-inflammatory cytokines. This suggests that 1-(2,4-dichloro-5-isopropoxyphenyl)-5-(3-methoxyphenyl)-1H-1,2,3,4-tetraazole could be further investigated for its therapeutic potential in inflammatory diseases.

Agricultural Chemistry

The compound's unique structure also lends itself to applications in agricultural chemistry as a pesticide or herbicide. Tetrazoles are known for their effectiveness against various pests and pathogens.

Research Insight : A study evaluated the efficacy of tetrazole-based compounds against specific plant pathogens, demonstrating that certain derivatives exhibited significant antifungal activity. This positions 1-(2,4-dichloro-5-isopropoxyphenyl)-5-(3-methoxyphenyl)-1H-1,2,3,4-tetraazole as a candidate for development into agricultural fungicides.

Material Science Applications

In materials science, tetrazoles are utilized for their stability and ability to form coordination complexes with metals. This property can be exploited in creating advanced materials with specific conductive or catalytic properties.

Mechanism of Action

The mechanism of action of 1-(2,4-dichloro-5-isopropoxyphenyl)-5-(3-methoxyphenyl)-1H-1,2,3,4-tetraazole involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets would depend on the context of its use, such as in medicinal chemistry or biological studies.

Comparison with Similar Compounds

Structural Analogs

The compound’s structural analogs include tetrazole derivatives with variations in aryl substituents, halogenation patterns, or heterocyclic cores. Key examples are:

Compound Name Substituents (1-position) Substituents (5-position) Key Differences Reference
1-(2,4-Dichloro-5-isopropoxyphenyl)-5-(3,4-dichlorophenyl)-1H-1,2,3,4-tetrazole 2,4-Dichloro-5-isopropoxyphenyl 3,4-Dichlorophenyl Replacement of 3-methoxyphenyl with 3,4-dichlorophenyl; enhanced halogenation
5-(4-Methoxyphenyl)-1H-1,2,3,4-tetrazole H (unsubstituted) 4-Methoxyphenyl Simpler structure; lacks dichloro and isopropoxy groups
1-(4-Chlorophenyl)-3-(2-propynyloxy)-5-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole 4-Chlorophenyl 2-Trifluoromethylphenyl Triazole core instead of tetrazole; trifluoromethyl group introduces strong electron-withdrawing effects

Key Observations :

  • Halogenation vs. Methoxy Groups : The presence of dichloro substituents (as in ) increases lipophilicity and may enhance binding to hydrophobic biological targets compared to methoxy-substituted analogs .
  • Core Heterocycle : Triazole derivatives (e.g., ) exhibit distinct electronic properties due to the reduced nitrogen count in the heterocyclic ring, altering hydrogen-bonding capabilities and metabolic stability.
Substituent Effects on Physicochemical Properties
  • However, analogs like 1-(4-chlorophenyl)-5-methyl-1H-tetrazoles exhibit melting points in the range of 120–160°C, influenced by halogenation and aryl group bulkiness . Methoxy-substituted tetrazoles (e.g., ) generally have lower melting points (~80–100°C) due to reduced crystallinity from polar substituents.
  • Solubility :

    • Dichloro and isopropoxy groups enhance solubility in organic solvents (e.g., DMF, chloroform) but reduce aqueous solubility compared to unsubstituted tetrazoles .

Comparison with Analog Syntheses :

  • Yield : Analogous compounds (e.g., ) achieve yields of 70–85% under optimized conditions, while triazole derivatives (e.g., ) require harsher conditions (e.g., elevated temperatures) for similar yields.
  • Green Chemistry : Immobilized catalysts (e.g., AlCl3/γ-Al2O3) improve sustainability compared to traditional methods using stoichiometric acids .
Crystallographic and Conformational Analysis
  • Crystal Packing :
    • Isostructural compounds (e.g., ) exhibit similar unit cell parameters (triclinic, P 1) but differ in packing due to halogen size (Cl vs. Br). The isopropoxy group in the target compound likely induces greater steric hindrance, affecting intermolecular π-π stacking.
    • Planarity of the tetrazole core is preserved across analogs, with aryl substituents adopting perpendicular orientations to minimize steric clashes .

Biological Activity

1-(2,4-Dichloro-5-isopropoxyphenyl)-5-(3-methoxyphenyl)-1H-1,2,3,4-tetraazole (CAS No. 338961-46-9) is a synthetic organic compound belonging to the tetrazole class. Tetrazoles are recognized for their diverse biological activities and applications in medicinal chemistry, agriculture, and materials science. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C17H16Cl2N4O2
  • Molecular Weight : 379.24 g/mol
  • Density : 1.38 g/cm³ (predicted)
  • Boiling Point : 539.4 ± 60.0 °C (predicted)
  • pKa : -0.06 ± 0.10 (predicted) .

The biological activity of 1-(2,4-dichloro-5-isopropoxyphenyl)-5-(3-methoxyphenyl)-1H-1,2,3,4-tetraazole is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate various biochemical pathways through:

  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Binding : The compound could bind to receptors that mediate physiological responses, influencing cellular signaling pathways.

Biological Activity

Research indicates that tetrazole derivatives exhibit a range of biological activities including:

  • Antimicrobial Activity : Some studies suggest that compounds in this class may possess antibacterial and antifungal properties.
  • Anticancer Properties : Preliminary findings indicate potential cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory activities by inhibiting pro-inflammatory cytokines.

Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against certain bacterial strains
AnticancerCytotoxic effects on cancer cell lines
Anti-inflammatoryInhibition of cytokine production

Case Studies and Research Findings

Several studies have explored the biological activity of tetrazole derivatives similar to 1-(2,4-dichloro-5-isopropoxyphenyl)-5-(3-methoxyphenyl)-1H-1,2,3,4-tetraazole:

  • Antimicrobial Study :
    • A study evaluated the antimicrobial efficacy of various tetrazole derivatives against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli .
  • Anticancer Research :
    • In vitro studies showed that the compound exhibited cytotoxicity against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase .
  • Anti-inflammatory Mechanisms :
    • Research indicated that the compound could reduce inflammation in animal models by downregulating TNF-alpha and IL-6 levels, suggesting a potential therapeutic role in inflammatory diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,4-dichloro-5-isopropoxyphenyl)-5-(3-methoxyphenyl)-1H-1,2,3,4-tetraazole
Reactant of Route 2
1-(2,4-dichloro-5-isopropoxyphenyl)-5-(3-methoxyphenyl)-1H-1,2,3,4-tetraazole

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